PDK1 Biochemical Activity: Micromolar Potency Differentiates from Sub-Nanomolar Reference Inhibitors
In a biochemical assay measuring activation of human PDK1 catalytic activity using PIFtide substrate, the target compound exhibited an EC50 of 2.00E+3 nM (2000 nM) [1]. By cross-study comparison, the well-characterized PDK1 inhibitor GSK2334470 demonstrates an IC50 of 10 nM in a similar in vitro kinase assay . This approximately 200-fold difference in potency defines distinct utility windows: GSK2334470 is suitable for applications requiring near-complete PDK1 inhibition at low nanomolar concentrations, whereas the target compound's micromolar activity may be advantageous for studies probing graded or partial PDK1 pathway modulation without full suppression.
| Evidence Dimension | PDK1 inhibitory activity (EC50/IC50) |
|---|---|
| Target Compound Data | EC50: 2000 nM |
| Comparator Or Baseline | GSK2334470: IC50 10 nM |
| Quantified Difference | ~200-fold lower potency vs. GSK2334470 |
| Conditions | Target compound: Activation of human PDK1 using PIFtide substrate, 1 hr incubation, phosphor imager analysis. GSK2334470: In vitro PDK1 kinase inhibition assay. |
Why This Matters
The quantitative potency distinction allows researchers to select the appropriate tool compound based on the desired degree of PDK1 pathway inhibition, with the target compound offering micromolar-range activity distinct from potent reference inhibitors.
- [1] BindingDB. BDBM50125816 (CHEMBL1439113). Affinity Data: EC50 2000 nM for human PDK1. Accessed 2026. View Source
